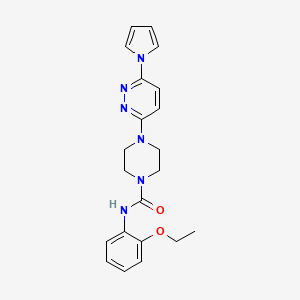
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis.
作用機序
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide acts as a competitive inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular processes such as cell survival, growth, and migration. By inhibiting Src family kinases, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can block the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In inflammatory cells, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can reduce the production of cytokines and chemokines, which are involved in the inflammatory response. Finally, in osteoclasts, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can inhibit bone resorption, which is important for preventing osteoporosis.
実験室実験の利点と制限
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of Src family kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. In addition, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has been extensively characterized using various analytical techniques, which makes it easy to use in lab experiments. However, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide also has some limitations. It is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of natural compounds in vivo. In addition, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of Src family kinases. This could lead to the development of more effective cancer therapies that target specific kinases involved in tumor growth and metastasis. Another area of interest is the investigation of the role of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide analogs that have improved bioavailability and pharmacokinetics could lead to the development of more effective therapies for a range of diseases.
合成法
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents such as piperazine, 2-ethoxybenzoyl chloride, and 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting Src family kinases, which are involved in cell signaling pathways that regulate cell survival, growth, and migration. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. In addition, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide has been investigated for its potential role in treating osteoporosis by inhibiting the activity of osteoclasts, which are cells that break down bone tissue.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)22-21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-6-12-25/h3-12H,2,13-16H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMOMBRUQGLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)
![N1-(3-methoxypropyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2383008.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2383009.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)
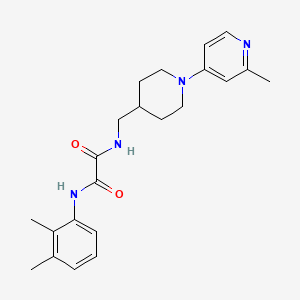
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383017.png)
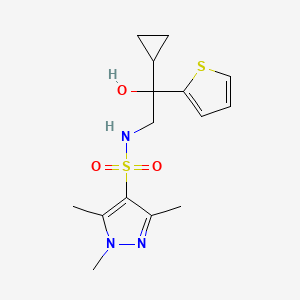
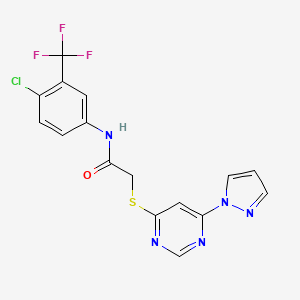
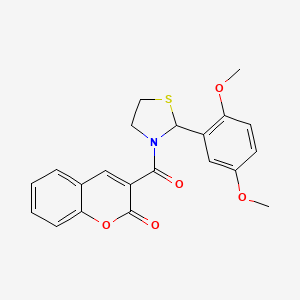
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2383024.png)
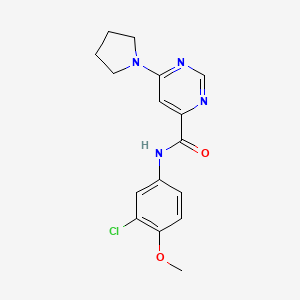
![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)